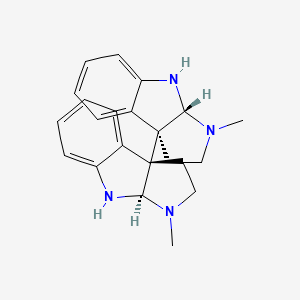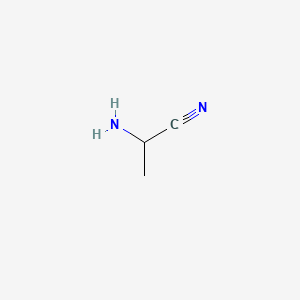
Thorium dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily a by-product of lanthanide and uranium productionThorium dioxide has the highest melting point of all known oxides, making it a material of significant interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thorium dioxide can be synthesized through several methods, including:
Thermal Decomposition: this compound can be prepared by the thermal decomposition of thorium nitrate. This involves heating thorium nitrate to high temperatures, resulting in the formation of this compound and nitrogen oxides.
Precipitation: Another method involves the precipitation of thorium hydroxide from thorium nitrate solution, followed by calcination to produce this compound.
Industrial Production Methods:
Solid-State Method: This method involves the solid-state pyrolysis of macromolecular composites containing thorium nitrate.
Hydrothermal Synthesis: this compound can also be produced through hydrothermal synthesis, which involves the use of supercritical water to facilitate the reaction between thorium nitrate and other reagents.
Types of Reactions:
Oxidation: this compound is relatively inert but can undergo oxidation reactions at extremely high temperatures.
Reduction: this compound can be reduced to thorium metal using strong reducing agents such as calcium or magnesium in a high-temperature environment.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and other oxidizing agents can facilitate the oxidation of this compound at high temperatures.
Reducing Agents: Calcium and magnesium are commonly used reducing agents for the reduction of this compound to thorium metal.
Major Products:
Thorium Monoxide: Formed through the reduction or disproportionation of this compound.
Thorium Metal: Produced by the reduction of this compound using strong reducing agents.
Wissenschaftliche Forschungsanwendungen
Thorium dioxide has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including the production of sulfuric acid and the oxidation of ammonia.
Radiocontrast Agents: Historically, this compound was used as a radiocontrast agent in medical imaging, although its use has been discontinued due to its radioactivity.
Material Science: this compound is used in the production of high-temperature ceramics and as a component in gas mantles for portable gas lights.
Wirkmechanismus
Thorium dioxide exerts its effects primarily through its high melting point, chemical stability, and radioactivity. In nuclear applications, this compound undergoes a series of nuclear reactions to produce uranium-233, which can then be used as a fissile material in nuclear reactors. The radioactivity of this compound also makes it useful in certain medical and industrial applications, although its use is limited due to safety concerns .
Vergleich Mit ähnlichen Verbindungen
Uranium Dioxide: Like thorium dioxide, uranium dioxide is used as a nuclear fuel.
Cerium Dioxide: Both this compound and cerium dioxide have high melting points and are used in catalysis.
Plutonium Dioxide: Similar to this compound, plutonium dioxide is used in nuclear applications.
Uniqueness of this compound: this compound stands out due to its exceptionally high melting point, chemical stability, and ability to breed fissile uranium-233 from fertile thorium-232. These properties make it a valuable material in nuclear, industrial, and scientific applications .
Eigenschaften
CAS-Nummer |
1314-20-1 |
|---|---|
Molekularformel |
O2Th |
Molekulargewicht |
264.036 g/mol |
IUPAC-Name |
oxygen(2-);thorium(4+) |
InChI |
InChI=1S/2O.Th/q2*-2;+4 |
InChI-Schlüssel |
DNNLEMIRRGUGOZ-UHFFFAOYSA-N |
SMILES |
O=[Th]=O |
Kanonische SMILES |
[O-2].[O-2].[Th+4] |
Siedepunkt |
4400 °C |
Color/Form |
White crystal powder White cubic crystals Heavy white powder Cubic |
Dichte |
10.0 |
melting_point |
3390 °C |
| 1314-20-1 | |
Physikalische Beschreibung |
Thorium oxide, [radioactive material, low specific activity] is a white powder. Density 9.7 g / cm3. Not soluble in water. Used in high-temperature ceramics, gas mantles, nuclear fuel, flame spraying, crucibles, non-silicia optical glass, catalysis, filaments in incandescent lamps, cathodes in electron tubes and arc-melting electrodes. |
Piktogramme |
Acute Toxic; Health Hazard |
Löslichkeit |
Insoluble in water, alkalies; slightly soluble in acid Soluble in hot sulfuric acid; insoluble in water Partially sol in biological fluids (gastric juice, plasma, etc) |
Synonyme |
Dioxide, Thorium Oxide, Thorium Thorium Dioxide Thorium Oxide Thorotrast |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)











